Indolizidines

Indolizidines are a class of heterocyclic compounds derived from indole and pyridine, featuring a nitrogen-containing ring system with a five-membered indole core fused to an additional pyrroline unit. These unique structural features endow them with a diverse array of chemical properties and biological activities. Indolizidines exhibit strong electron-donating characteristics due to their conjugated π-electron systems, making them attractive for various applications in organic synthesis and pharmaceuticals.

Indolizidines are known for their potential as intermediates in the synthesis of complex molecules. Their ability to form stable chelates with metal ions can lead to the development of metal complexes with unique properties, useful in catalysis and coordination chemistry. In pharmacology, indolizidines have shown promise as anticonvulsants, antimicrobial agents, and anti-inflammatory drugs due to their structural flexibility and diverse functional groups.

In addition to their biological applications, indolizidines play a crucial role in the design of organic materials such as luminescent polymers and liquid crystals. Their fluorescent properties make them valuable for use in sensors and imaging technologies, while their thermal stability and mechanical strength are beneficial in developing robust electronic devices.

Overall, the multifunctionality of indolizidines makes them an interesting subject for both academic research and industrial applications across various fields within chemistry and beyond.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

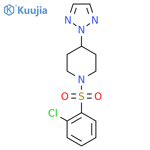

|

(-)-Indolizidine 195B | 53447-41-9 | C13H25N |

|

Monomorine I | 42607-24-9 | C13H25N |

|

fluevirosine B | 1416138-60-7 | C37H41N3O6 |

|

9,17-dimethoxy-2-oxo-4-oxy-corynox-16-ene-16-carboxylic acid methyl ester | 50506-22-4 | C23H30N2O6 |

|

5-(pent-2-en-4-ynyl)-8-methylindolizidine | 120328-23-6 | C14H21N |

|

(-)-1alpha-hydroxy-9alpha-indolizidine | 108866-41-7 | C8H15NO |

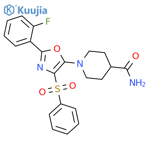

|

beta-Yohimbine pseudoindoxyl | 88668-02-4 | C21H26N2O4 |

|

11-hydroxy-12-methoxy-19alpha-methyl-2-oxo-(20alpha)-formosanane-16-carboxylic acid methyl ester | 54347-88-5 | C22H26N2O6 |

|

9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 5171-42-6 | C22H28N2O5 |

|

9-hydroxy-17-methoxy-2-oxo-corynox-16-ene-16-carboxylic acid methyl ester | 55903-79-2 | C22H28N2O5 |

Gerelateerde literatuur

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

Aanbevolen leveranciers

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

-

1-Hexacosene Cas No: 18835-33-1

1-Hexacosene Cas No: 18835-33-1 -

-

-